molecular formula C20H24N2 B11416414 1-(4-methylbenzyl)-2-pentyl-1H-benzimidazole

1-(4-methylbenzyl)-2-pentyl-1H-benzimidazole

Cat. No.: B11416414
M. Wt: 292.4 g/mol
InChI Key: DVMUXYYARSIRRD-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a 4-methylphenyl group, a pentyl chain, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a benzodiazole core through the condensation of o-phenylenediamine with a carboxylic acid derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. Metal catalysts such as palladium or copper are often employed in cross-coupling reactions to facilitate the formation of carbon-carbon bonds. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the benzodiazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

    1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the pentyl chain, which may affect its chemical properties and biological activity.

    2-PENTYL-1H-1,3-BENZODIAZOLE: Lacks the 4-methylphenyl group, which may influence its reactivity and applications.

Uniqueness: 1-[(4-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE is unique due to the presence of both the 4-methylphenyl group and the pentyl chain, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-2-pentylbenzimidazole

InChI

InChI=1S/C20H24N2/c1-3-4-5-10-20-21-18-8-6-7-9-19(18)22(20)15-17-13-11-16(2)12-14-17/h6-9,11-14H,3-5,10,15H2,1-2H3

InChI Key

DVMUXYYARSIRRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C

Origin of Product

United States

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